2-Hydroxyethyl 2-methyl-4-(3-nitrophenyl)-5-oxo-5,7-dihydrofuro(3,4-b)pyridine-3-carboxylate
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Overview
Description
Nimodipine is a calcium channel blocker primarily used to improve neurological outcomes in patients who have experienced a subarachnoid hemorrhage due to a ruptured intracranial aneurysm . It is a 1,4-dihydropyridine derivative that acts on vascular smooth muscle cells by stabilizing voltage-gated L-type calcium channels in their inactive conformation .
Preparation Methods
Synthetic Routes and Reaction Conditions
Nimodipine is synthesized through the cyclocondensation of 1-methylethyl-3-aminocrotonate and 2-methoxyethyl-2-(3-nitrobenzylidene)acetoacetate in isopropyl alcohol in the presence of hydrochloric acid . The reaction is carried out at a temperature range of 50 to 60 degrees Celsius with continuous stirring .
Industrial Production Methods
In industrial settings, nimodipine is produced using a melt granulation technique. This involves heating the lipophilic carrier and the drug on a water bath, followed by the addition of excipients to form a solid dispersion . The granules are then compressed into minitablets and filled into capsules .
Chemical Reactions Analysis
Types of Reactions
Nimodipine undergoes various chemical reactions, including:
Oxidation: Nimodipine is prone to degradation in oxidative environments.
Hydrolysis: It undergoes both acidic and alkaline hydrolysis.
Photolysis: Nimodipine degrades under light exposure.
Common Reagents and Conditions
Hydrolysis: Acidic and alkaline conditions are used to study the hydrolysis of nimodipine.
Photolysis: Light exposure is used to induce photolysis.
Major Products Formed
Scientific Research Applications
Nimodipine has a wide range of scientific research applications:
Chemistry: Used in the study of calcium channel blockers and their effects on vascular smooth muscle cells.
Biology: Studied for its neuroprotective effects on oligodendrocyte cell lines.
Medicine: Used to improve neurological outcomes in patients with subarachnoid hemorrhage.
Industry: Formulated into various dosage forms, including tablets, capsules, and injectable formulations.
Mechanism of Action
Nimodipine exerts its effects by blocking the influx of calcium through voltage-dependent and receptor-operated slow calcium channels across the membranes of myocardial, vascular smooth muscle, and neuronal cells . This prevents calcium-dependent smooth muscle contraction and subsequent vasoconstriction . Nimodipine has a greater effect on cerebral circulation due to its high lipophilicity and ability to cross the blood-brain barrier .
Comparison with Similar Compounds
Similar Compounds
Nifedipine: Another 1,4-dihydropyridine calcium channel blocker used to treat high blood pressure and angina.
Amlodipine: A calcium channel blocker used to treat high blood pressure and coronary artery disease.
Uniqueness
Nimodipine is unique in its greater specificity for cerebral arteries compared to other calcium channel blockers . This makes it particularly effective in treating conditions related to cerebral vasospasm and improving neurological outcomes in patients with subarachnoid hemorrhage .
Properties
CAS No. |
85677-99-2 |
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Molecular Formula |
C17H14N2O7 |
Molecular Weight |
358.3 g/mol |
IUPAC Name |
2-hydroxyethyl 2-methyl-4-(3-nitrophenyl)-5-oxo-7H-furo[3,4-b]pyridine-3-carboxylate |
InChI |
InChI=1S/C17H14N2O7/c1-9-13(16(21)25-6-5-20)14(15-12(18-9)8-26-17(15)22)10-3-2-4-11(7-10)19(23)24/h2-4,7,20H,5-6,8H2,1H3 |
InChI Key |
IZYXCJVHSFKXPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C2C(=N1)COC2=O)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCO |
Origin of Product |
United States |
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